![molecular formula C8H10Cl2N5O2P B12547536 {[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride CAS No. 142341-38-6](/img/structure/B12547536.png)
{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a purine base linked to a phosphonic dichloride group, making it a subject of interest in both organic and inorganic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride typically involves the reaction of a purine derivative with a phosphonic dichloride reagent. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis of the phosphonic dichloride group. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency in the product quality.
化学反応の分析
Types of Reactions
{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride can undergo various types of chemical reactions, including:
Substitution Reactions: The phosphonic dichloride group can be substituted with nucleophiles such as amines or alcohols to form phosphonate esters or amides.
Hydrolysis: In the presence of water, the phosphonic dichloride group can hydrolyze to form phosphonic acid derivatives.
Oxidation and Reduction: The purine base can participate in redox reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents like dichloromethane and tetrahydrofuran are preferred to prevent hydrolysis.
Catalysts: Lewis acids such as aluminum chloride can be used to facilitate certain substitution reactions.
Major Products
The major products formed from these reactions include phosphonate esters, amides, and phosphonic acid derivatives, depending on the reagents and conditions used.
科学的研究の応用
{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of nucleotide analogs.
Biology: The compound’s purine base makes it relevant in studies involving nucleic acids and their analogs.
Industry: Used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of {[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride involves its interaction with biological molecules, particularly nucleic acids. The compound can mimic natural nucleotides, allowing it to interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for the replication of genetic material.
類似化合物との比較
Similar Compounds
Adenosine Triphosphate (ATP): Shares the purine base but differs in the phosphate groups attached.
Phosphonoacetic Acid: Contains a phosphonic acid group but lacks the purine base.
Nucleotide Analogs: Compounds like acyclovir and ganciclovir, which are used as antiviral agents, share structural similarities.
特性
CAS番号 |
142341-38-6 |
|---|---|
分子式 |
C8H10Cl2N5O2P |
分子量 |
310.07 g/mol |
IUPAC名 |
9-[2-(dichlorophosphorylmethoxy)ethyl]purin-6-amine |
InChI |
InChI=1S/C8H10Cl2N5O2P/c9-18(10,16)5-17-2-1-15-4-14-6-7(11)12-3-13-8(6)15/h3-4H,1-2,5H2,(H2,11,12,13) |
InChIキー |
GRDHKBICACTINK-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propyl 4-[difluoro(methylthio)methoxy]benzoate](/img/structure/B12547455.png)

![10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B12547475.png)
![Tert-butyl 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate](/img/structure/B12547483.png)

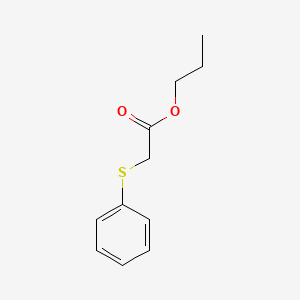
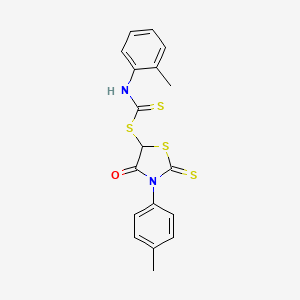
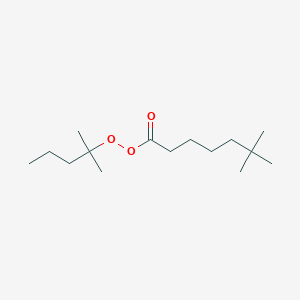

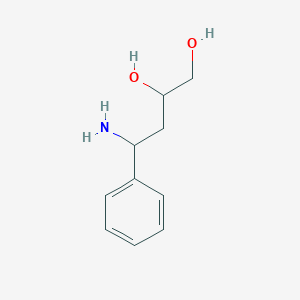
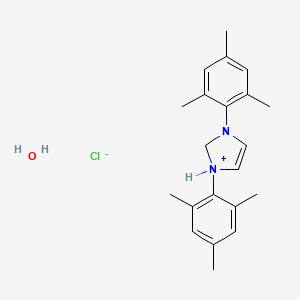

![3-Phenylthieno[2,3-b]pyrrolizin-8-one](/img/structure/B12547542.png)

